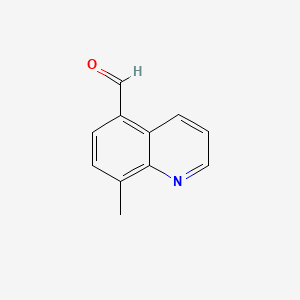

8-Methylquinoline-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

8-methylquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTHKBNASKENCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679749 | |

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211501-08-4 | |

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

8-Methylquinoline-5-carbaldehyde chemical properties and structure

An In-Depth Technical Guide to 8-Methylquinoline-5-carbaldehyde: Structure, Properties, and Synthetic Strategies

Executive Summary

8-Methylquinoline-5-carbaldehyde is a substituted heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmacologically active agents and functional materials.[1] This guide provides a comprehensive technical overview of 8-Methylquinoline-5-carbaldehyde, designed for researchers, scientists, and drug development professionals. It delves into the molecule's structural and physicochemical properties, offers a detailed analysis of its spectroscopic characteristics based on closely related analogs, and outlines robust synthetic protocols. Furthermore, this document explores the compound's reactivity and its potential as a versatile intermediate for creating novel derivatives with significant therapeutic or material applications.

Molecular Structure and Identification

The foundational structure of 8-Methylquinoline-5-carbaldehyde consists of a quinoline bicyclic system, with a methyl group (CH₃) substituted at position 8 and a carbaldehyde (or formyl) group (-CHO) at position 5. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.

Chemical Structure:

(Simplified 2D representation)

The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 8-methylquinoline-5-carbaldehyde | N/A |

| Molecular Formula | C₁₁H₉NO | Calculated |

| Molecular Weight | 171.19 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

Physicochemical and Spectroscopic Properties

While extensive experimental data for 8-Methylquinoline-5-carbaldehyde is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds such as 8-methylquinoline and other quinoline carbaldehydes.[2][3][4]

Physicochemical Data (Predicted)

| Property | Predicted Value / Description | Rationale / Analog Source |

| Appearance | Likely a pale yellow to brown solid. | Based on related compounds like 8-Hydroxyquinoline-5-carbaldehyde.[5] |

| Melting Point | >100 °C | Aldehyde and methyl substitutions on the rigid quinoline core would likely result in a crystalline solid with a defined melting point. |

| Boiling Point | >300 °C | High boiling point is expected due to the aromatic structure and polar aldehyde group. 8-Methylquinoline boils at 248 °C.[6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, chloroform, and methanol. | The quinoline core is hydrophobic, but the aldehyde offers some polarity. |

| XLogP3 | ~2.5 - 3.0 | Calculated based on analogs like 8-methylquinoline (XLogP3: 2.6)[2] and quinoline-5-carbaldehyde (XLogP3: 2.1).[4] |

Spectroscopic Characterization (Based on Analogs)

A definitive characterization requires experimental analysis. The following predictions are based on characteristic spectral data from structurally similar molecules and serve as a guide for identification.[3]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methyl protons, and the aromatic protons on the quinoline core.

-

Aldehyde Proton (H-C=O): A singlet is anticipated at a significantly downfield chemical shift, likely in the range of δ 9.9-10.2 ppm.

-

Aromatic Protons: Five protons on the quinoline ring system will appear as doublets, doublets of doublets, or multiplets between δ 7.4-9.0 ppm. The specific coupling constants will be critical for assigning their positions.[7][8]

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, around δ 2.8 ppm.[8]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will feature a downfield signal for the aldehyde carbonyl carbon (~190-195 ppm), multiple signals in the aromatic region (120-150 ppm) for the quinoline carbons, and an upfield signal for the methyl carbon (~18-20 ppm).

-

Infrared (IR) Spectroscopy : Key diagnostic peaks would include:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.[3]

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹.[3]

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Sharp bands in the 650-900 cm⁻¹ region, indicative of the substitution pattern.

-

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 171. Key fragmentation would likely involve the loss of the aldehyde group (-CHO, 29 Da) to give a fragment at m/z = 142.

Synthesis and Reactivity

Synthetic Approach: Vilsmeier-Haack Formylation

The most direct and logical synthetic route to 8-Methylquinoline-5-carbaldehyde is the electrophilic formylation of 8-methylquinoline. The Vilsmeier-Haack reaction is an excellent choice for this transformation.[7]

Causality : The quinoline ring is an electron-rich aromatic system. The Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is a mild electrophile that preferentially attacks electron-rich positions on aromatic rings. In the case of 8-methylquinoline, substitution is directed to position 5, which is activated and sterically accessible.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of 8-Methylquinoline-5-carbaldehyde.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a self-validating system based on established procedures for the formylation of similar heterocyclic compounds.[7]

Materials:

-

8-Methylquinoline (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (4.0 eq)

-

N,N-Dimethylformamide (DMF) (4.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium acetate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to 0 °C in an ice bath. Add DMF (4.0 eq) via syringe. Slowly add POCl₃ (4.0 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 1 hour at 0 °C.

-

Addition of Substrate: Dissolve 8-methylquinoline (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium acetate solution until the pH is neutral (~6-7).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Chemical Reactivity

The reactivity of 8-Methylquinoline-5-carbaldehyde is dominated by its aldehyde functional group, making it a valuable synthetic intermediate.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 8-methylquinoline-5-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to 8-methylquinoline-5-methanol using reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: It serves as an excellent electrophile for condensation with various nucleophiles. A key reaction is the formation of Schiff bases (imines) upon reaction with primary amines. This is a foundational step in the synthesis of many biologically active molecules.[9]

Applications in Research and Drug Development

While 8-Methylquinoline-5-carbaldehyde itself is not a widely studied compound, its structural motifs are integral to numerous molecules with proven biological activity. Its value lies in its potential as a versatile building block. Quinoline derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[10][11][12]

Potential Roles:

-

Precursor for Bioactive Molecules: As a synthetic intermediate, it allows for the introduction of diverse functionalities through the aldehyde handle. For example, Schiff base derivatives of quinoline aldehydes have shown significant antimicrobial and anticancer activities.[9]

-

Metal Chelating Agents: The quinoline nitrogen and the aldehyde oxygen can act as a bidentate ligand system, capable of chelating metal ions. This property is crucial in the mechanism of action for certain anticancer and neuroprotective agents that work by disrupting metal homeostasis in cells.[5][13]

// Nodes start [label="8-Methylquinoline-\n5-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction pathways reduc [label="Reduction\n(e.g., NaBH₄)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; oxid [label="Oxidation\n(e.g., KMnO₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; schiff [label="Condensation\n(R-NH₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products alcohol [label="8-Methylquinolin-\n5-yl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="8-Methylquinoline-\n5-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="Schiff Base Derivatives\n(Imines)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Potential Applications app_alcohol [label="Building Block", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; app_acid [label="Bioisosteres,\nLigand Synthesis", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; app_imine [label="Antimicrobial Agents,\nAnticancer Agents", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges start -> reduc; start -> oxid; start -> schiff;

reduc -> alcohol; oxid -> acid; schiff -> imine;

alcohol -> app_alcohol [style=dashed]; acid -> app_acid [style=dashed]; imine -> app_imine [style=dashed]; }

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline-5-carbaldehyde | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2598-30-3: 8-hydroxyquinoline-5-carbaldehyde [cymitquimica.com]

- 6. 8-Methylquinoline | 611-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

8-Methylquinoline-5-carbaldehyde: A Technical Guide for Advanced Research and Development

Introduction: The Strategic Importance of a Functionalized Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties. The strategic introduction of functional groups onto this scaffold allows for the fine-tuning of its characteristics, paving the way for novel therapeutic agents and advanced materials. 8-Methylquinoline-5-carbaldehyde is a derivative of significant interest, combining the established quinoline core with two reactive functionalities: a methyl group at the 8-position and a carbaldehyde group at the 5-position. This arrangement offers a rich platform for synthetic diversification, making it a valuable building block for researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles and insights from analogous compounds.

Synthesis of 8-Methylquinoline-5-carbaldehyde: A Plausible Approach via Electrophilic Formylation

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of 8-Methylquinoline-5-carbaldehyde from its readily available precursor, 8-methylquinoline, an electrophilic aromatic substitution is the most logical approach. Among the various formylation methods, the Vilsmeier-Haack reaction is a powerful and widely used technique for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction of an activated aromatic substrate with the Vilsmeier reagent (a chloroiminium salt, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) leads to the corresponding aldehyde.[1]

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

Caption: Proposed workflow for the synthesis of 8-Methylquinoline-5-carbaldehyde.

Detailed Experimental Protocol (Proposed)

Materials:

-

8-Methylquinoline (≥98%)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate, anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-water bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the solid Vilsmeier reagent should be observed.

-

Formylation Reaction: Dissolve 8-methylquinoline (1 equivalent) in anhydrous DCM and add it to the flask containing the Vilsmeier reagent. Heat the reaction mixture to reflux (around 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. Add a solution of sodium acetate (5 equivalents) in water and stir vigorously until the hydrolysis is complete.

-

Workup and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 8-Methylquinoline-5-carbaldehyde.

Causality behind Experimental Choices: The use of anhydrous solvents is crucial as the Vilsmeier reagent is highly reactive towards water. The dropwise addition of POCl₃ at low temperatures controls the exothermic reaction. The aqueous workup with sodium acetate facilitates the hydrolysis of the iminium salt intermediate to the desired aldehyde.

Spectroscopic and Physicochemical Characterization

Due to the absence of published experimental data for 8-Methylquinoline-5-carbaldehyde, the following spectroscopic characteristics are predicted based on the known data of 8-methylquinoline and analogous quinoline-5-carbaldehydes.[3][4]

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | * ~10.2 ppm (s, 1H): Aldehydic proton (-CHO). |

-

~9.5 ppm (d, 1H): Aromatic proton at C4.

-

~8.8 ppm (d, 1H): Aromatic proton at C2.

-

~8.0-8.2 ppm (m, 2H): Aromatic protons at C6 and C7.

-

~7.6 ppm (dd, 1H): Aromatic proton at C3.

-

~2.8 ppm (s, 3H): Methyl protons (-CH₃) at C8. | | ¹³C NMR | * ~192 ppm: Aldehydic carbon (C=O).

-

~150-160 ppm: Quaternary carbons of the quinoline ring.

-

~120-140 ppm: Aromatic CH carbons of the quinoline ring.

-

~20 ppm: Methyl carbon (-CH₃). | | IR (Infrared) Spectroscopy | * ~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch of the aldehyde.

-

~1700 cm⁻¹: Strong C=O stretch of the aldehyde.

-

~1600-1450 cm⁻¹: C=C and C=N stretching of the quinoline ring.

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2920 cm⁻¹: Aliphatic C-H stretch of the methyl group. | | Mass Spectrometry (EI) | * M⁺: Molecular ion peak.

-

M-1: Loss of a hydrogen radical from the aldehyde.

-

M-29: Loss of the CHO group.

-

M-15: Loss of a methyl radical. |

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Appearance | Expected to be a pale yellow to brown solid. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. |

| Melting Point | Not available. Expected to be a solid at room temperature. |

Chemical Reactivity and Derivatization

8-Methylquinoline-5-carbaldehyde possesses two primary sites for chemical modification: the aldehyde group and the methyl group. The aldehyde functionality is a versatile handle for various transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and, most notably, condensation reactions with primary amines to form Schiff bases (imines).

Schiff Base Formation: A Gateway to Novel Ligands and Bioactive Molecules

The reaction of 8-Methylquinoline-5-carbaldehyde with a primary amine is expected to proceed readily to form the corresponding Schiff base. These imine derivatives are of significant interest as they can act as chelating ligands for metal ions and are common scaffolds in the design of bioactive compounds.[3]

Caption: General workflow for the synthesis of Schiff bases from 8-Methylquinoline-5-carbaldehyde.

Materials:

-

8-Methylquinoline-5-carbaldehyde

-

A primary amine (e.g., aniline, substituted anilines, or aliphatic amines)

-

Absolute ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve 8-Methylquinoline-5-carbaldehyde (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

-

To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base is collected by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and dry under vacuum.

Potential Applications in Research and Development

While specific applications for 8-Methylquinoline-5-carbaldehyde are not extensively documented, its structural features suggest significant potential in several areas, drawing parallels from the well-established utility of other quinoline derivatives.

Medicinal Chemistry

The 8-hydroxyquinoline scaffold is a well-known pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-neurodegenerative properties. The aldehyde at the 5-position of 8-methylquinoline provides a convenient point for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, for biological screening. The methyl group at the 8-position can influence the lipophilicity and steric profile of the molecule, potentially modulating its biological activity and pharmacokinetic properties.

Materials Science

8-Hydroxyquinoline and its derivatives are widely used in the development of fluorescent chemosensors for metal ions and as electron-transporting materials in organic light-emitting diodes (OLEDs).[5] The ability of the quinoline nitrogen and a substituent at the 8-position to chelate metal ions is central to these applications. 8-Methylquinoline-5-carbaldehyde, and particularly its Schiff base derivatives, can be explored as novel ligands for the development of fluorescent sensors and new materials with interesting photophysical properties.

Safety and Handling

No specific safety data for 8-Methylquinoline-5-carbaldehyde is available. However, based on the data for its precursor, 8-methylquinoline, and other aromatic aldehydes, it should be handled with care in a well-ventilated fume hood.[4]

-

Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

8-Methylquinoline-5-carbaldehyde represents a promising, yet underexplored, building block for chemical synthesis. Its bifunctional nature, with both a reactive aldehyde and a modulatory methyl group on the quinoline core, offers significant opportunities for the creation of novel compounds with potential applications in drug discovery and materials science. This technical guide provides a foundational understanding of its synthesis, predicted characteristics, and potential utility, serving as a valuable resource for researchers and scientists seeking to harness the synthetic potential of this versatile molecule. Further experimental validation of the proposed synthetic routes and characterization data will be instrumental in unlocking the full potential of 8-Methylquinoline-5-carbaldehyde.

References

-

Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. [Link]

-

ResearchGate. (n.d.). Ring closure by Vilsmeier–Haack formylation reaction. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 12-16. [Link]

-

International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(2), 01-04. [Link]

-

Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC, 25(9), 2095. [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

CKT College. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College Arts, Commerce and Science, 10(6), 1-20. [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4235. [Link]

Sources

An In-depth Technical Guide to 8-Methylquinoline-5-carbaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methylquinoline-5-carbaldehyde, a heterocyclic aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs to offer scientifically grounded predictions of its properties, synthesis, and reactivity. We will delve into logical synthetic strategies, predicted spectroscopic data for characterization, potential chemical transformations, and essential safety protocols. This guide is intended to serve as a foundational resource for researchers, enabling them to approach the synthesis and application of 8-Methylquinoline-5-carbaldehyde with a robust theoretical and practical framework.

Introduction and Molecular Overview

8-Methylquinoline-5-carbaldehyde belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. The quinoline scaffold itself is a key pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 8-position and a carbaldehyde (aldehyde) group at the 5-position creates a molecule with a unique electronic and steric profile, offering a versatile platform for further chemical modifications.

The aldehyde group is a highly reactive functional group that can participate in a variety of chemical reactions, including the formation of Schiff bases, Wittig reactions, and oxidations to the corresponding carboxylic acid. This makes 8-Methylquinoline-5-carbaldehyde a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₁₁H₉NO | Based on chemical structure |

| Molecular Weight | 171.19 g/mol | Calculated from the molecular formula |

| Appearance | Likely a pale yellow to brown solid or oil | Aromatic aldehydes are often crystalline solids. 8-methylquinoline is a yellowish liquid.[3][4] |

| Boiling Point | > 250 °C | Higher than 8-methylquinoline (248 °C)[3] due to increased molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). Sparingly soluble in water. | Typical for aromatic aldehydes. |

Synthesis of 8-Methylquinoline-5-carbaldehyde: A Strategic Approach

The synthesis of 8-Methylquinoline-5-carbaldehyde would involve the introduction of a formyl group (-CHO) onto the 8-methylquinoline backbone. Several classical formylation reactions are applicable to aromatic systems and can be adapted for this purpose. The choice of method will depend on the desired scale, available reagents, and tolerance to reaction conditions.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

-

Why Vilsmeier-Haack? This reaction is generally effective for quinoline systems and proceeds under relatively mild conditions compared to other formylation methods. The electrophilicity of the Vilsmeier reagent is well-suited for attacking the quinoline ring.

-

Regioselectivity: The formylation of quinolines can lead to substitution at various positions. In the case of 8-methylquinoline, the electron-donating nature of the methyl group and the directing effect of the nitrogen atom will influence the position of formylation. While substitution at the 5- and 7-positions is common for some quinoline derivatives, careful optimization of reaction conditions may be required to favor the desired 5-position isomer.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of 8-Methylquinoline

Disclaimer: This is a proposed protocol based on established procedures for similar substrates and should be optimized for the specific case of 8-methylquinoline.

Step 1: Formation of the Vilsmeier Reagent

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 2.0 eq.) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with constant stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

Step 2: Formylation Reaction

-

Dissolve 8-methylquinoline (1.0 eq.) in a minimal amount of an appropriate solvent (e.g., dichloromethane or chloroform).

-

Add the 8-methylquinoline solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours (monitoring by TLC is recommended).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 8-Methylquinoline-5-carbaldehyde.

Workflow Diagram: Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack synthesis workflow for 8-Methylquinoline-5-carbaldehyde.

Spectroscopic Characterization (Predicted)

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data for 8-Methylquinoline-5-carbaldehyde, inferred from data for 8-methylquinoline and other quinoline aldehydes.[3][6][7][8][9]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.1 | s | 1H | -CHO |

| ~9.0 | d | 1H | H2 |

| ~8.2 | d | 1H | H4 |

| ~7.8 | d | 1H | H6 |

| ~7.6 | d | 1H | H7 |

| ~7.5 | dd | 1H | H3 |

| ~2.8 | s | 3H | -CH₃ |

Rationale for Predictions:

-

The aldehyde proton is expected to be significantly downfield, typically above 10 ppm.

-

The protons on the pyridine ring (H2, H3, H4) will show characteristic doublet and doublet of doublets splitting patterns.

-

The protons on the benzene ring (H6, H7) will also appear as doublets.

-

The methyl group protons will be a singlet in the upfield region around 2.8 ppm.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | -CHO |

| ~150-160 | C2, C8a |

| ~120-140 | Aromatic carbons |

| ~20-25 | -CH₃ |

Rationale for Predictions:

-

The carbonyl carbon of the aldehyde is highly deshielded and will appear around 190-195 ppm.

-

The remaining aromatic carbons will resonate in the typical region of 120-160 ppm.

-

The aliphatic methyl carbon will be significantly upfield.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2950-3000 | C-H stretch (aliphatic) |

| ~2820, ~2720 | C-H stretch (aldehyde, Fermi doublets) |

| ~1700 | C=O stretch (aldehyde) |

| ~1500-1600 | C=C and C=N stretch (quinoline ring) |

Rationale for Predictions:

-

A strong, sharp peak around 1700 cm⁻¹ is characteristic of the aldehyde carbonyl stretch.

-

The two weak bands around 2820 and 2720 cm⁻¹ (Fermi doublets) are diagnostic for the aldehyde C-H stretch.

Mass Spectrometry (MS) (Predicted)

| m/z | Fragment |

| 171 | [M]⁺ (Molecular ion) |

| 170 | [M-H]⁺ |

| 142 | [M-CHO]⁺ |

| 115 | [M-CHO-HCN]⁺ |

Rationale for Predictions:

-

The molecular ion peak should be observed at m/z 171.

-

A common fragmentation pattern for aromatic aldehydes is the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺).

Potential Applications and Future Research Directions

While specific applications for 8-Methylquinoline-5-carbaldehyde are not yet widely reported, its structure suggests several promising avenues for research and development.

-

Medicinal Chemistry: The quinoline core is a "privileged scaffold" in drug discovery.[1][2][10] This molecule can serve as a starting material for the synthesis of novel Schiff bases, chalcones, and other derivatives with potential antimicrobial, antiviral, or anticancer activities.[11]

-

Materials Science: Quinoline derivatives are known for their fluorescence properties and are used in the development of chemosensors and organic light-emitting diodes (OLEDs). The reactivity of the aldehyde group allows for the incorporation of this molecule into larger polymeric structures or for its attachment to surfaces.

-

Agrochemicals: The quinoline ring is also present in some pesticides and herbicides. Further derivatization of 8-Methylquinoline-5-carbaldehyde could lead to new agrochemical candidates.

Safety and Handling

As a laboratory chemical with limited toxicological data, 8-Methylquinoline-5-carbaldehyde should be handled with care, following standard safety protocols for aromatic aldehydes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber are recommended).[12]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

8-Methylquinoline-5-carbaldehyde represents a promising yet underexplored chemical entity. This guide provides a foundational understanding of its predicted properties, a logical synthetic approach, and expected characterization data. By leveraging the established chemistry of quinolines and aromatic aldehydes, researchers can confidently approach the synthesis and application of this versatile molecule, paving the way for new discoveries in medicine, materials science, and beyond.

References

- Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?

- Gucma, M., & Gierczyk, B. (2021).

- Chemical Safety Facts. (n.d.). Aldehydes.

- Perfumer's Apprentice. (2021).

- PubChem. (n.d.). 5-Chloro-8-methyl-quinoline-3-carbaldehyde.

- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1H NMR.

- PubChem. (n.d.). 8-Methylquinoline.

- ResearchGate. (2008). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde.

- Sigma-Aldrich. (2025).

- Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.

- The John D. Walsh Company. (2015).

- Dib, M., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. [Journal Name].

- Gupta, H., et al. (2012).

- PubMed. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione.

- ChemicalBook. (n.d.). 8-Methylquinoline synthesis.

- The Royal Society of Chemistry. (n.d.).

- Tokyo Chemical Industry. (n.d.). 8-Methylquinoline.

- Chem-Impex. (n.d.). 8-Methylquinoline.

- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) MS spectrum.

- BLD Pharm. (n.d.). 8-Hydroxyquinoline-5-carbaldehyde.

- Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

- CymitQuimica. (n.d.). 8-hydroxyquinoline-5-carbaldehyde.

- SpectraBase. (n.d.). 8-Methylquinoline.

- Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.

- ScienceDirect. (n.d.).

- PubChem. (n.d.). 8-Hydroxyquinoline-5-carbaldehyde.

- ChemicalBook. (n.d.). 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE.

- Sigma-Aldrich. (n.d.). 8-hydroxy-quinoline-5-carbaldehyde.

- BenchChem. (n.d.). Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde.

- ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine.

- PubMed. (1960). [Synthesis of methyl-8-hydroxyquinoline aldehydes].

- Amerigo Scientific. (n.d.). 8-hydroxy-quinoline-5-carbaldehyde.

- MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 7. 8-Methylquinoline(611-32-5) MS spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. homework.study.com [homework.study.com]

8-Methylquinoline-5-carbaldehyde synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 8-Methylquinoline-5-carbaldehyde

Abstract

8-Methylquinoline-5-carbaldehyde is a crucial heterocyclic building block in the development of novel therapeutic agents and functional materials. Its unique substitution pattern, featuring both an electron-donating methyl group and an electrophilic aldehyde function, offers versatile handles for molecular elaboration. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule, intended for researchers, chemists, and professionals in drug development. We will explore two core strategies: the direct electrophilic formylation of 8-methylquinoline and the catalytic oxidation of a dimethylquinoline precursor. The discussion emphasizes the underlying reaction mechanisms, causality behind experimental choices, and detailed, field-proven protocols.

Introduction: Significance of Substituted Quinoline-Carbaldehydes

The quinoline scaffold is a prominent feature in a vast array of pharmacologically active compounds. The introduction of a carbaldehyde group, particularly at the C-5 position, provides a reactive site for constructing more complex molecular architectures through reactions like condensation, reductive amination, and Wittig olefination. These derivatives have been investigated for a range of biological activities, including potential roles as inhibitors for enzymes like Leishmanial Methionine Aminopeptidase 1.[1] 8-Methylquinoline-5-carbaldehyde, specifically, combines the steric and electronic influence of the C-8 methyl group with the synthetic utility of the C-5 aldehyde, making it a valuable intermediate for targeted drug design and materials science.

Overview of Primary Synthetic Strategies

The synthesis of 8-methylquinoline-5-carbaldehyde can be approached via two principal retrosynthetic disconnections: direct functionalization of the pre-formed quinoline core or construction of the ring system with the desired substituents already incorporated. This guide focuses on the more practical and common former approach, detailing direct formylation and selective oxidation methods.

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from the general procedure for the formylation of quinoline derivatives. [2]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of dry N,N-dimethylformamide (DMF, 4.0 eq) in dry chloroform to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF solution while stirring. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir for 1 hour at 0 °C.

-

Substrate Addition: Add a solution of 8-methylquinoline (1.0 eq) in dry chloroform to the reaction mixture.

-

Reaction: Slowly warm the mixture to room temperature and then heat to a gentle reflux (approx. 60-65 °C) for 16-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice.

-

Neutralization: Neutralize the mixture to a pH of 6-7 by adding a 10% aqueous solution of sodium carbonate (Na₂CO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with chloroform or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-methylquinoline-5-carbaldehyde.

Pathway 2: Catalytic Aerobic Oxidation of 5,8-Dimethylquinoline

An alternative strategy involves the selective oxidation of a methyl group at the C-5 position of a suitable precursor, such as 5,8-dimethylquinoline. Palladium-catalyzed aerobic oxidation represents a modern and efficient method for C(sp³)–H functionalization. [3]

Rationale and Mechanistic Insight

This pathway leverages a palladium(II) catalyst to achieve regioselective C-H activation and subsequent oxidation. The quinoline's nitrogen atom acts as a directing group, facilitating the formation of a five-membered palladacycle intermediate with the C-8 methyl group. However, for oxidation at C-5, the catalyst system must overcome this inherent directing effect. This presents a significant regioselectivity challenge. A successful transformation would likely involve a catalyst system that favors activation of the less sterically hindered C-5 methyl group or a substrate where the C-8 position is blocked.

The catalytic cycle is believed to involve the formation of a Pd(II)-substrate complex, C-H activation to form a palladacycle, oxidative addition of an oxidant, and reductive elimination to yield the functionalized product, regenerating the catalyst. [3]Using oxygen as the terminal oxidant makes this an attractive "green" chemistry approach.

Caption: Proposed workflow for the oxidation pathway.

Experimental Protocol: Catalytic Oxidation

This protocol is a hypothetical adaptation based on methods for the oxidation of 8-methylquinolines, highlighting the steps required to achieve the target. [3]

-

Catalyst Preparation: To a reaction vessel, add 5,8-dimethylquinoline (1.0 eq), Pd(OAc)₂ (0.05 eq), and a suitable ligand such as 4-hydroxopyridine-2,6-dicarboxylic acid (H₂hpda) (0.10 eq).

-

Reaction Medium: Add a solvent mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O).

-

Reaction Conditions: Pressurize the vessel with pure oxygen (or use air as the oxidant) and heat the mixture to 80-110 °C for 24-48 hours.

-

Monitoring: Follow the formation of the intermediate, 8-methyl-5-(acetoxymethyl)quinoline, by GC-MS or LC-MS.

-

Intermediate Isolation: Upon completion, cool the reaction, dilute with water, and neutralize with sodium bicarbonate. Extract the product with ethyl acetate, dry the organic phase, and purify the acetate intermediate by chromatography.

-

Hydrolysis: Dissolve the purified acetate intermediate in a mixture of methanol and aqueous HCl. Heat the solution to reflux for 2-4 hours to yield 8-methyl-5-(hydroxymethyl)quinoline.

-

Final Oxidation: Dissolve the resulting alcohol in a solvent like dichloromethane. Add an excess of a mild oxidizing agent, such as manganese dioxide (MnO₂), and stir at room temperature for 12-24 hours.

-

Purification: Filter off the oxidant, concentrate the filtrate, and purify the residue by column chromatography to obtain the final product, 8-methylquinoline-5-carbaldehyde.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Vilsmeier-Haack | Pathway 2: Catalytic Oxidation |

| Starting Material | 8-Methylquinoline | 5,8-Dimethylquinoline |

| Number of Steps | 1 (direct to aldehyde) | 3 (acetate -> alcohol -> aldehyde) |

| Key Reagents | POCl₃, DMF | Pd(OAc)₂, Ligand, O₂, MnO₂ |

| Primary Challenge | Handling of POCl₃ (moisture sensitive) | Regioselectivity between C5 and C8 methyl groups |

| Atom Economy | Moderate | Lower due to multi-step nature |

| Scalability | Well-established and scalable | May require catalyst optimization for scale-up |

| Yield (Expected) | Moderate to Good | Variable, dependent on catalyst efficiency |

Conclusion

The synthesis of 8-methylquinoline-5-carbaldehyde is most practically achieved through direct electrophilic formylation of 8-methylquinoline using the Vilsmeier-Haack reaction. This one-step method is robust and relies on well-understood principles of electrophilic aromatic substitution. While catalytic C-H activation presents a more modern and potentially greener alternative, it is hampered by significant challenges in controlling the regioselectivity between the two methyl groups present on the quinoline core. Further research into ligand design and catalyst development may overcome this hurdle, but for current laboratory and industrial applications, the Vilsmeier-Haack approach remains the more reliable and direct pathway to this valuable synthetic intermediate.

References

[2]Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link] [2] Zhang, J., et al. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. RSC Publishing. Available at: [Link] [4]Guedes da Silva, M. F. C., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. MDPI. Available at: [Link] [4] [5]The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. (2022). Digital Commons @PVAMU - Prairie View A&M University. Available at: [Link] [5] [3]Zhang, J., et al. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. ResearchGate. Available at: [Link] [3] [1]Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. Available at: [Link] [1] [6]Sharma, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link] [6] [7]Formylation of 8-hydroxyquinoline (1c). (n.d.). ResearchGate. Available at: [Link] [7] [8]Al-Ostath, R. A., & El-Zaria, M. E. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link] [8] Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity [mdpi.com]

- 5. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 8-Methylquinoline-5-carbaldehyde: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 8-Methylquinoline-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a practical and insightful resource.

Introduction: The Significance of 8-Methylquinoline-5-carbaldehyde

8-Methylquinoline-5-carbaldehyde belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline and its derivatives are scaffolds of paramount importance in drug discovery, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The introduction of a carbaldehyde group at the 5-position and a methyl group at the 8-position of the quinoline ring creates a molecule with unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. It provides unambiguous confirmation of the molecular structure, purity, and stability of a compound. This guide presents a detailed, albeit predicted, spectroscopic profile of 8-Methylquinoline-5-carbaldehyde, derived from established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular skeleton can be constructed.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 8-Methylquinoline-5-carbaldehyde.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2 seconds.

-

Predicted ¹H NMR Spectrum of 8-Methylquinoline-5-carbaldehyde

The predicted ¹H NMR spectrum is based on the analysis of related quinoline derivatives, including 8-hydroxyquinoline-5-carbaldehyde and various other quinoline carbaldehydes.[2][3][4]

Table 1: Predicted ¹H NMR Data for 8-Methylquinoline-5-carbaldehyde (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |

| ~10.15 | s | 1H | H-1' (CHO) | - |

| ~9.60 | dd | 1H | H-4 | J = 8.5, 1.5 |

| ~8.95 | dd | 1H | H-2 | J = 4.2, 1.5 |

| ~8.20 | d | 1H | H-6 | J = 8.5 |

| ~7.80 | dd | 1H | H-3 | J = 8.5, 4.2 |

| ~7.55 | d | 1H | H-7 | J = 8.5 |

| ~2.80 | s | 3H | H-8' (CH₃) | - |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (H-1'): The proton of the carbaldehyde group is expected to be the most deshielded, appearing as a singlet around 10.15 ppm due to the strong electron-withdrawing effect of the carbonyl oxygen.

-

Quinoline Ring Protons: The protons on the quinoline ring will appear in the aromatic region (7-10 ppm).

-

H-2 and H-4: These protons are adjacent to the nitrogen atom and are significantly deshielded. H-4 is further deshielded by the anisotropic effect of the peri-positioned carbaldehyde group.

-

H-3: This proton will show coupling to both H-2 and H-4.

-

H-6 and H-7: These protons on the benzenoid ring will exhibit characteristic ortho-coupling.

-

-

Methyl Protons (H-8'): The methyl group at the 8-position will appear as a singlet in the upfield region, around 2.80 ppm.

The coupling constants are predicted based on typical values observed in quinoline systems.[5][6]

Predicted ¹³C NMR Spectrum of 8-Methylquinoline-5-carbaldehyde

The predicted ¹³C NMR spectrum is derived from data for 8-hydroxyquinoline-5-carbaldehyde and other substituted quinolines.[2][3]

Table 2: Predicted ¹³C NMR Data for 8-Methylquinoline-5-carbaldehyde (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C-1' (CHO) |

| ~150.0 | C-2 |

| ~148.5 | C-8a |

| ~140.0 | C-4 |

| ~138.0 | C-8 |

| ~133.0 | C-6 |

| ~128.0 | C-4a |

| ~127.0 | C-5 |

| ~125.0 | C-7 |

| ~122.0 | C-3 |

| ~18.0 | C-8' (CH₃) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-1'): The carbon of the aldehyde group is expected to have the highest chemical shift, around 192.0 ppm.

-

Quinoline Ring Carbons: The chemical shifts of the quinoline carbons are influenced by the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C-2 and C-8a) will be downfield.

-

Methyl Carbon (C-8'): The methyl carbon will appear at a high field, around 18.0 ppm.

Molecular Structure and NMR Assignments:

Caption: Structure of 8-Methylquinoline-5-carbaldehyde with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Solid Sample Analysis

KBr Pellet Method:

-

Grind 1-2 mg of 8-Methylquinoline-5-carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Predicted IR Spectrum of 8-Methylquinoline-5-carbaldehyde

The predicted IR spectrum is based on the characteristic absorption frequencies of aromatic aldehydes and quinoline derivatives.[7][8]

Table 3: Predicted IR Absorption Bands for 8-Methylquinoline-5-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (CH₃) |

| ~2820, ~2720 | Medium, Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1450 | Medium | CH₃ bend |

| ~830 | Strong | C-H out-of-plane bending (substituted benzene ring) |

Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹). The two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the aldehyde C-H stretch and are a result of Fermi resonance.

-

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is the most prominent feature and is indicative of the carbonyl group of the aromatic aldehyde.

-

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1500 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain complex vibrations, including C-H bending and ring deformations, which are unique to the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

-

The sample can be introduced directly via a solid probe or, more commonly, after separation by gas chromatography (GC-MS).

Instrumental Parameters (for a standard EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching).

-

Mass Range: 50-500 m/z.

-

Ion Source Temperature: 200-250 °C.

Predicted Mass Spectrum of 8-Methylquinoline-5-carbaldehyde

The predicted mass spectrum is based on the fragmentation patterns of quinoline alkaloids and aromatic aldehydes.[9][10][11][12][13] The molecular weight of 8-Methylquinoline-5-carbaldehyde (C₁₁H₉NO) is 171.19 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 8-Methylquinoline-5-carbaldehyde

| m/z | Predicted Fragment Ion |

| 171 | [M]⁺ (Molecular Ion) |

| 170 | [M-H]⁺ |

| 142 | [M-CHO]⁺ |

| 115 | [M-CHO-HCN]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): A prominent molecular ion peak is expected at m/z 171, confirming the molecular weight of the compound.

-

[M-H]⁺ Fragment: Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for aromatic aldehydes, leading to a peak at m/z 170.

-

[M-CHO]⁺ Fragment: Loss of the formyl radical (CHO) is another characteristic fragmentation, resulting in a peak at m/z 142.

-

Further Fragmentation: The fragment at m/z 142 can further lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of the quinoline ring, to give a fragment at m/z 115.

Fragmentation Pathway Diagram:

Caption: Predicted fragmentation pathway of 8-Methylquinoline-5-carbaldehyde in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 8-Methylquinoline-5-carbaldehyde. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, along with their detailed interpretations, serve as a valuable reference for researchers working with this compound and its derivatives. The experimental protocols outlined herein provide a standardized approach for acquiring high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific findings. The structural insights gained from these spectroscopic techniques are indispensable for advancing research in drug discovery, materials science, and synthetic organic chemistry.

References

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]

-

C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A. [Link]

-

DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry. [Link]

-

Simulate and predict NMR spectra. NMRDB.org. [Link]

-

Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

-

Predict - NMRium demo. NMRium. [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Astrophysics Data System. [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. mdpi.com [mdpi.com]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

solubility and stability of 8-Methylquinoline-5-carbaldehyde

An In-depth Technical Guide to the Solubility and Stability of 8-Methylquinoline-5-carbaldehyde

Executive Summary

8-Methylquinoline-5-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in synthetic and medicinal chemistry. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. However, its utility is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine these critical parameters. We delve into the theoretical underpinnings of its solubility based on structural analogy, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and outline a systematic approach to evaluating its chemical stability through forced degradation studies. By explaining the causality behind experimental choices and providing robust analytical methodologies, this document serves as a practical guide for the proficient characterization of 8-Methylquinoline-5-carbaldehyde, ensuring data integrity and accelerating development timelines.

Introduction to 8-Methylquinoline-5-carbaldehyde

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a foundational scaffold in pharmacology.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimalarial (e.g., quinine, chloroquine), antimicrobial, and anticancer properties.[1][2] The introduction of various functional groups onto the quinoline core allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.

Physicochemical Profile of 8-Methylquinoline-5-carbaldehyde

8-Methylquinoline-5-carbaldehyde is characterized by the quinoline core, a methyl group at position 8 (C8), and a carbaldehyde (aldehyde) group at position 5 (C5). While direct, comprehensive experimental data for this specific molecule is not widely published, we can infer its likely properties by examining its constituent parts and related analogues.

The parent 8-methylquinoline is a pale yellow to brown liquid with low water solubility (1 to 5 mg/mL).[3][4] The quinoline core itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[1][5] The introduction of the polar carbaldehyde group is expected to slightly increase its polarity compared to 8-methylquinoline. However, the overall molecule is predicted to remain largely hydrophobic, exhibiting poor aqueous solubility but good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents.

| Property | Predicted Value / Information | Rationale / Reference |

| Molecular Formula | C₁₁H₉NO | Derived from structure |

| Molecular Weight | 171.20 g/mol | Calculated from formula |

| Appearance | Likely a yellow to brown solid | Based on related compounds like 8-hydroxyquinoline-5-carbaldehyde.[6] |

| Aqueous Solubility | Predicted to be low | The hydrophobic quinoline and methyl groups dominate the structure.[3] |

| Organic Solubility | Predicted to be high | Soluble in common organic solvents such as DMSO, DMF, Methanol, Ethanol.[5][7] |

Rationale for Characterization

For any compound entering a drug discovery or material science pipeline, a thorough understanding of its solubility and stability is non-negotiable.

-

Solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro assay results. Undisclosed insolubility is a primary source of misleading biological data.

-

Stability dictates the compound's shelf-life, storage conditions, and potential for degradation into inactive or even toxic byproducts. A stability-indicating analytical method is essential for quality control throughout the development lifecycle.

Solubility Profile: A Practical Framework

The solubility of a compound is not a single value but rather a property dependent on the solvent system, pH, temperature, and the physical form of the solid. We will explore the two most relevant types of solubility for drug discovery: thermodynamic and kinetic.

Theoretical Assessment and Solvent Selection

The structure of 8-Methylquinoline-5-carbaldehyde, with its aromatic system and heteroatom, suggests a preference for polar aprotic solvents and, to a lesser extent, polar protic solvents.

-

High Solubility Expected: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

-

Moderate to High Solubility Expected: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethanol, Methanol.

-

Low Solubility Expected: Water, Hexanes, Diethyl Ether.

This theoretical assessment is crucial for selecting appropriate solvents for stock solution preparation and reaction chemistry.

Experimental Determination of Aqueous Solubility

To obtain reliable data, standardized experimental protocols are essential. We present methodologies for determining both thermodynamic and kinetic solubility.

This method determines the equilibrium solubility of a compound and is considered the gold standard. It measures the concentration of a saturated solution after a prolonged incubation period, allowing the dissolution and precipitation processes to reach equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid 8-Methylquinoline-5-carbaldehyde (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for 24-48 hours. This extended time is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Centrifuge the samples at high speed (e.g., >14,000 rpm for 15 minutes) to pellet all suspended particles.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and analyze the concentration using a pre-validated analytical method, typically HPLC-UV or LC-MS. Compare the result against a standard curve prepared from a known concentration stock solution (e.g., in DMSO).

Causality: The 24-48 hour incubation period ensures that the measurement reflects the true thermodynamic equilibrium, which is vital for biopharmaceutical classification and formulation development. Centrifugation is a critical step to avoid aspirating solid particles, which would artificially inflate the measured solubility.

This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It is highly relevant for early drug discovery, as it mimics the conditions of in vitro biological assays where compounds are introduced via DMSO.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 8-Methylquinoline-5-carbaldehyde in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

-

Aqueous Addition: Using a liquid handler, rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

-

Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Causality: This method assesses the compound's tendency to precipitate from a supersaturated solution, providing a pragmatic limit for biological screening assays and preventing false-positive or false-negative results due to compound precipitation.[8]

Data Presentation

Quantitative solubility data should be summarized for clarity.

| Assay Type | Solvent System | Temperature (°C) | Measured Solubility (µg/mL) |

| Thermodynamic | PBS, pH 7.4 | 25 | Experimental Value |

| Thermodynamic | Simulated Gastric Fluid | 37 | Experimental Value |

| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | Experimental Value |

Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Profile: A Systematic Evaluation